Auristatin E - 160800-57-7

Auristatin E

Catalog Number: EVT-260768
CAS Number: 160800-57-7
Molecular Formula: C40H69N5O7
Molecular Weight: 732.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Auristatin E (AE) is a synthetic analogue of dolastatin 10, a naturally occurring potent antimitotic pentapeptide originally isolated from the marine mollusk Dolabella auricularia. [] AE demonstrates significant cytotoxicity against a broad spectrum of human cancer cell lines, surpassing the potency of clinically used chemotherapeutic agents like taxol and doxorubicin. [] Due to its high potency, AE has become a focal point in the development of targeted cancer therapies, particularly antibody-drug conjugates (ADCs). []

Synthesis Analysis

Auristatin E and its derivatives are typically synthesized using solid-phase peptide synthesis methodologies. [] This involves a stepwise approach where amino acids are sequentially added to a growing peptide chain attached to a solid support. The process often utilizes protecting groups to ensure the desired regioselectivity and prevent unwanted side reactions. [] Cleavage from the solid support and deprotection steps are then employed to obtain the final product. []

Molecular Structure Analysis

Auristatin E's chemical reactivity stems from the presence of specific functional groups within its structure. One key reaction involves the conjugation of Auristatin E to antibodies or other targeting moieties through linkers. [, , , , , , , , , , , , , , , , , , , , , , , ] These linkers often contain cleavable elements, such as disulfide bonds or specific peptide sequences, which are designed to release the active Auristatin E within the targeted cells. [, , , , , ]

Mechanism of Action

Auristatin E exerts its cytotoxic effects primarily by inhibiting microtubule assembly and dynamics. [] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintaining cell shape. [] By binding to tubulin, the building block of microtubules, Auristatin E disrupts the delicate balance of microtubule polymerization and depolymerization. [] This disruption ultimately leads to cell cycle arrest and triggers apoptotic pathways, resulting in cell death. [, , , ]

Applications

The primary scientific application of Auristatin E lies in its use as a potent cytotoxic payload in ADCs. These conjugates exploit the targeting ability of antibodies to deliver Auristatin E specifically to cancer cells, thereby increasing efficacy and potentially reducing off-target effects. [, , , , , , , , , , , , , , , , , , , , , , , ] Several Auristatin E-based ADCs have shown promising results in preclinical studies and clinical trials for various types of cancers. [, , , , , , , , , , , , , , , , , , , , ]

  • Brentuximab vedotin: This ADC, consisting of an anti-CD30 antibody linked to MMAE, has shown significant efficacy in treating Hodgkin lymphoma and anaplastic large cell lymphoma. [, ]
  • Glembatumumab vedotin: This ADC targets gpNMB, a protein overexpressed in various cancers, and has shown promise in treating melanoma and other solid tumors. []
  • Polatuzumab vedotin: This ADC targets CD79b, a B-cell specific antigen, and is being investigated for the treatment of various B-cell malignancies. []
Future Directions
  • Development of novel ADCs: Exploring new antibody targets and linker technologies to further enhance the efficacy and safety of Auristatin E-based ADCs. []
  • Overcoming drug resistance: Investigating mechanisms of resistance to Auristatin E and developing strategies to circumvent or overcome them. []
  • Combination therapies: Evaluating the synergistic potential of Auristatin E-based ADCs with other therapeutic modalities, such as chemotherapy, radiotherapy, or immunotherapy. [, ]
  • Improving drug delivery: Optimizing the pharmacokinetic and pharmacodynamic properties of Auristatin E-based ADCs to maximize tumor penetration and intracellular delivery. [, ]

Dolastatin 10

Compound Description: Dolastatin 10 is a naturally occurring pentapeptide originally isolated from the marine mollusk Dolabella auricularia. It exhibits potent antimitotic activity by inhibiting tubulin polymerization, similar to auristatin E. []

Relevance: Dolastatin 10 serves as the original structural basis for the development of auristatin E and other synthetic analogs. [] Auristatin E demonstrates a mechanism of action similar to that of dolastatin 10 but with potentially improved efficacy and selectivity. []

Reference:

Monomethyl Auristatin E (MMAE)

Compound Description: Monomethyl auristatin E (MMAE) is a synthetic analog of dolastatin 10 and a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. [, , , , , , ] MMAE exhibits potent cytotoxic activity against a wide range of cancer cell lines but also shows significant systemic toxicity. [, , , , ]

Relevance: MMAE is a structurally related compound to auristatin E, differing by a single methyl group. [, , , , ] Despite its high potency, MMAE's lack of tumor specificity necessitates its use in antibody-drug conjugates (ADCs) to enhance its therapeutic index. [, , , , ]

References: , , , , , ,

Di-desmethyl Auristatin E (DDAE)

Compound Description: Di-desmethyl auristatin E (DDAE) represents another synthetic analog of dolastatin 10 and a potent inhibitor of tubulin polymerization, similar to auristatin E and MMAE. []

Relevance: DDAE is structurally related to auristatin E, differing in the methylation pattern. [] It has been investigated as a potential payload for ADCs due to its high cytotoxicity against cancer cells. []

Reference:

Auristatin Phenylalanine (Auristatin PE)

Compound Description: Auristatin PE is an auristatin E derivative that reached phase 1 and 2 clinical trials but was discontinued due to systemic toxicity and low antitumor activity. []

Relevance: Auristatin PE shares structural similarities with auristatin E, highlighting the challenge of balancing high cytotoxicity with favorable pharmacological properties. []

Reference:

AE-Keto-Sulf07

Compound Description: AE-Keto-Sulf07 is an auristatin E-derived prodrug designed to improve the selective delivery of auristatin E to tumor cells. It consists of auristatin E linked to a maleimide-bearing linker (Sulf07) via an acid-sensitive hydrazone bond. [] This prodrug exhibits excellent antitumor activity in vivo against a panel of human tumor xenografts. []

Relevance: AE-Keto-Sulf07 directly utilizes auristatin E as its cytotoxic payload. The prodrug design aims to mask the toxicity of auristatin E until it reaches the acidic tumor microenvironment, where the hydrazone bond is cleaved, releasing the active drug. []

Reference:

AE-Ester-Sulf07

Compound Description: AE-Ester-Sulf07 is another auristatin E-derived prodrug designed for enhanced tumor selectivity. Similar to AE-Keto-Sulf07, it comprises auristatin E linked to the Sulf07 linker, but through an acid-sensitive ester bond. [] AE-Ester-Sulf07 demonstrates high efficacy in vivo against human tumor xenografts. []

Relevance: AE-Ester-Sulf07 is structurally analogous to AE-Keto-Sulf07, both employing auristatin E as the cytotoxic payload and utilizing an acid-sensitive linker strategy for tumor-specific activation. []

Reference:

Monomethyl Auristatin E Phosphate (MMAEp)

Compound Description: Monomethyl auristatin E phosphate (MMAEp) is a derivative of MMAE designed for bone-targeted drug delivery. []

Relevance: MMAEp represents a strategy for improving the targeted delivery of the potent auristatin E-derived payload MMAE by exploiting its bone-seeking properties. []

Reference:

Properties

CAS Number

160800-57-7

Product Name

Auristatin E

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

Molecular Formula

C40H69N5O7

Molecular Weight

732.0 g/mol

InChI

InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1

InChI Key

WOWDZACBATWTAU-FEFUEGSOSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Solubility

Soluble in DMSO

Synonyms

Auristatin E

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.